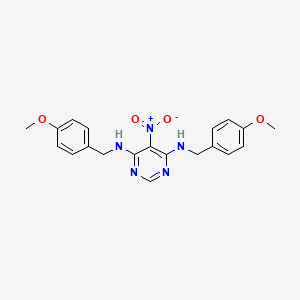
4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide, also known as BDMDBS, is a sulfonamide compound that is used in scientific research. It is a white solid that is soluble in organic solvents and has a molecular weight of 365.52 g/mol. BDMDBS has been found to be a useful tool in studying the biochemical and physiological effects of certain proteins and enzymes.
Wirkmechanismus
4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide works by binding to the ATP-binding site of protein kinases, thereby preventing the phosphorylation of downstream targets. This inhibition of kinase activity can lead to changes in cellular signaling pathways and ultimately affect cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
Studies have shown that 4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide can have a variety of biochemical and physiological effects depending on the specific kinase or phosphatase being targeted. For example, inhibition of JNK1/2 by 4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide has been shown to reduce inflammation and cell death in certain disease models. Inhibition of p38α has been shown to reduce the production of cytokines and chemokines in response to immune stimuli. Inhibition of ERK5 has been shown to affect the development of certain tissues and organs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide in lab experiments is its potency and selectivity as a kinase inhibitor. This allows for more precise targeting of specific cellular pathways and can help to elucidate the role of certain proteins in disease processes. However, one limitation of 4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental systems.
Zukünftige Richtungen
There are many potential future directions for research involving 4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of specific kinases and phosphatases. Another area of interest is the use of 4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide in combination with other drugs or therapies to enhance their efficacy. Additionally, research is needed to further understand the cellular mechanisms underlying the effects of 4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide and to identify potential new targets for therapeutic intervention.
Synthesemethoden
The synthesis of 4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with butylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization. The yield of 4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide has been used in a variety of scientific research applications, particularly in the study of protein kinases and phosphatases. It has been found to be a potent and selective inhibitor of certain protein kinases, including JNK1/2, p38α, and ERK5. 4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide has also been used to study the role of certain phosphatases in cellular signaling pathways.
Eigenschaften
IUPAC Name |
4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-4-5-12-22-17-8-10-18(11-9-17)23(20,21)19-16-7-6-14(2)15(3)13-16/h6-11,13,19H,4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBHZUAYHRVQSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(3,4-dimethylphenyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R*,4R*)-1-(4-biphenylylmethyl)-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B5156501.png)

![7-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5156510.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5156513.png)
![5-(4-bromophenyl)-6-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5156514.png)
![1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine](/img/structure/B5156524.png)

![1-[(4-chlorophenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol](/img/structure/B5156545.png)

![ethyl (5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5156563.png)
![6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol](/img/structure/B5156564.png)

![5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156578.png)